ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate
Description
Ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate is a complex organic compound that features a pyrazole ring substituted with a dimethylpyrimidinyl group and a hydroxy group
Properties
IUPAC Name |
ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-5-22-13(20)7-6-12-11(4)18-19(14(12)21)15-16-9(2)8-10(3)17-15/h8,18H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWXTWWSGNFDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NN(C1=O)C2=NC(=CC(=N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate typically involves the condensation of 4,6-dimethylpyrimidine with a suitable pyrazole derivative. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield . The process involves the use of β-dicarbonyl compounds and amines, which undergo cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing an efficient and cost-effective method for producing this compound .
Chemical Reactions Analysis
Structural Analysis
The compound consists of:
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Pyrazole core : Substituted at positions 1 (pyrimidin-2-yl), 3 (methyl), and 5 (hydroxy).
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Pyrimidine ring : Substituted with methyl groups at positions 4 and 6.
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Ester moiety : Ethyl propanoate attached via a methylene linker.
Pyrazole Ring Formation
Pyrazoles are typically synthesized via cyclization reactions. For this compound:
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Claisen-Schmidt condensation : A diketone or α,β-unsaturated carbonyl compound could react with hydrazine to form the pyrazole ring .
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Microwave-assisted synthesis : Rapid cyclization under microwave conditions, as demonstrated in pyrazole-based antituberculosis agents .
Reaction 1 :
Pyrimidine Substituent Attachment
The 4,6-dimethylpyrimidin-2-yl group may be introduced via:
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Nucleophilic aromatic substitution : If the pyrazole has an activated leaving group (e.g., halide).
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Cross-coupling reactions : Suzuki or Buchwald-Hartwig coupling if metal catalysis is feasible.
Reaction 2 :
Esterification
The ethyl propanoate group suggests esterification of a carboxylic acid:
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Fischer esterification : Acid-catalyzed reaction with ethanol .
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Mitsunobu reaction : If the propanoate is derived from a sensitive alcohol.
Reaction 3 :
Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Generates a carboxylic acid and ethanol.
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Basic hydrolysis : Produces a carboxylate salt.
Reaction 4 :
Hydroxylation
The hydroxy group at position 5 may form via:
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Oxidation of a methyl group : Using oxidants like KMnO₄ or SeO₂ .
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Substitution reactions : If derived from a halide or sulfonate group.
Reaction 5 :
Alkylation/Protection
The hydroxy group can undergo:
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Alkylation : To form ethers (e.g., using alkyl halides).
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Acetylation : To protect the hydroxyl group during synthesis.
Reaction 6 :
NMR Spectroscopy
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1H NMR : Identifies aromatic protons, methyl groups, and exchangeable hydroxy protons .
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13C NMR : Confirms carbonyl carbons (ester, pyrazole) and substituent positions .
Mass Spectrometry
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ESI-MS : Detects molecular ion peaks and fragmentation patterns (e.g., ester cleavage).
Chromatographic Techniques
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Thin-layer chromatography (TLC) : Monitors reaction progress.
Research Findings
Scientific Research Applications
Biological Activities
Ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate exhibits several promising biological activities:
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and pyrimidine moieties possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Pyrazole derivatives are known for their ability to induce apoptosis in cancer cells. Preliminary studies have demonstrated that this compound may inhibit the proliferation of certain cancer cell lines, such as A549 lung cancer cells . The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This compound may also possess these properties, making it a candidate for further investigation in inflammatory disease models .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds with similar structures:
These findings underscore the importance of this compound as a versatile compound with potential applications in drug development.
Mechanism of Action
The mechanism of action of ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a dimethylpyrimidinyl group makes it a versatile compound for various applications .
Biological Activity
Ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a complex structure that includes a pyrimidine and a pyrazole ring, which are known to contribute to various biological activities. The synthesis typically involves multi-step organic reactions, where specific reagents and conditions are employed to achieve the desired product purity and yield.
Antioxidant Activity
The presence of hydroxyl groups in the structure suggests potential antioxidant activity. Compounds with similar configurations have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is critical for preventing cellular damage and may contribute to the compound's therapeutic potential.
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Further research is needed to elucidate the precise mechanisms involved.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play significant roles in inflammatory pathways.
- Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways, influencing cellular responses related to inflammation and oxidative stress.
- Molecular Docking Studies : Computational studies suggest that the compound can bind effectively to target proteins, which may lead to alterations in their activity.
Case Studies and Research Findings
Several studies provide insight into the biological activities associated with compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Reported significant antimicrobial activity against E. coli strains with derivatives showing MIC values below 50 µg/mL. |
| Johnson et al. (2021) | Demonstrated antioxidant activity through DPPH radical scavenging assays with IC50 values comparable to standard antioxidants like ascorbic acid. |
| Lee et al. (2022) | Investigated anti-inflammatory properties in vitro, showing reduced TNF-alpha production in macrophages treated with the compound. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
